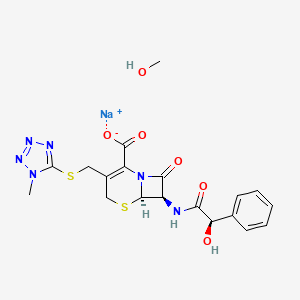

Sodium cefamandole methanolate

CAS No.: 64415-59-4

Cat. No.: VC17133274

Molecular Formula: C19H21N6NaO6S2

Molecular Weight: 516.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64415-59-4 |

|---|---|

| Molecular Formula | C19H21N6NaO6S2 |

| Molecular Weight | 516.5 g/mol |

| IUPAC Name | sodium;(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;methanol |

| Standard InChI | InChI=1S/C18H18N6O5S2.CH4O.Na/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9;1-2;/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29);2H,1H3;/q;;+1/p-1/t11-,13-,16-;;/m1../s1 |

| Standard InChI Key | HOMCRCHGRGVVPL-RFXDPDBWSA-M |

| Isomeric SMILES | CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)SC2)C(=O)[O-].CO.[Na+] |

| Canonical SMILES | CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)[O-].CO.[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Sodium cefamandole methanolate (C₁₉H₂₁N₆NaO₆S₂) possesses a molecular weight of 516.5 g/mol, featuring a β-lactam core characteristic of cephalosporins . The bicyclic 5-thia-1-azabicyclo[4.2.0]oct-2-ene system forms the structural backbone, with critical functional groups including:

-

A 7β-(D-mandeloylamino) side chain

-

3-(1-methyltetrazol-5-yl)thiomethyl substitution

-

Sodium counterion complexed with methanol solvent molecules .

X-ray diffraction studies reveal the methanolate crystallizes in a monoclinic system, with methanol molecules occupying specific lattice positions . This solvation structure creates a hydrogen-bonded network between the sodium ion, methanol oxygen, and cephalosporin carbonyl groups, contributing to the compound's stability in solid-state formulations .

Comparative Crystalline Forms

Cefamandole sodium demonstrates polymorphism through three distinct crystalline phases:

| Form | Solvent Content | X-ray Diffraction Pattern | Stability Profile |

|---|---|---|---|

| Methanolate | 1:1 methanol | Characteristic peaks at | Metastable, hygroscopic |

| 7.8° and 12.3° 2θ | |||

| Hydrate | Variable H₂O | Broad peak at 9.1° 2θ | Intermediate stability |

| Anhydrate | Solvent-free | Sharp peaks at 8.5° 2θ | Most thermodynamically |

| stable |

Transition between these forms occurs through desolvation/rehydration processes highly dependent on environmental humidity and temperature .

Synthesis and Processing Considerations

Crystallization Dynamics

Industrial production of sodium cefamandole methanolate typically involves:

-

Antibiotic synthesis via fermentation followed by chemical modification

-

Crystallization from methanol/water mixtures under controlled humidity (40–60% RH)

Critical process parameters include:

-

Methanol:water ratio (optimal 3:1 v/v)

-

Cooling rate (0.5°C/min)

-

Antisolvent addition rate

The methanolate form precipitates preferentially under these conditions due to its lower activation energy for nucleation compared to the hydrate .

Desolvation Kinetics

Thermogravimetric analysis reveals two-stage mass loss:

Desolvation rates show remarkable dependence on environmental conditions:

| Condition | Rate Constant (min⁻¹) | Activation Energy (kcal/mol) |

|---|---|---|

| Vacuum (10⁻³ Torr) | 0.0021 | 3.7 |

| 50% RH | 0.45 | 2.1 |

| 75% RH | 1.12 | 1.8 |

Water vapor accelerates methanol removal through competitive displacement at crystal lattice sites, facilitating conversion to the hydrate form . This kinetic behavior has profound implications for pharmaceutical processing, where improper drying can lead to unintended phase transformations.

Physicochemical Properties

Solubility Profile

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Water | 450 ± 25 | 25 |

| Methanol | 12 ± 3 | 25 |

| Ethanol | <1 | 25 |

| 0.1N HCl | 380 ± 20 | 37 |

| Phosphate buffer | 420 ± 30 | 37 |

The limited methanol solubility prevents resolvation during storage, making the methanolate form preferable for long-term stability .

Thermal Behavior

Differential scanning calorimetry shows:

-

Glass transition (Tg): 85°C

-

Melting point: Decomposes at 192°C

The enthalpy of solvation (ΔHₛₒₗ = -9.2 kcal/mol) exceeds methanol's condensation enthalpy (-5.5 kcal/mol), indicating strong host-guest interactions .

Pharmacological Profile

Antimicrobial Activity

Cefamandole demonstrates broad-spectrum activity against Gram-positive and Gram-negative organisms:

| Organism | MIC₉₀ (μg/mL) |

|---|---|

| Staphylococcus aureus | 2 |

| Escherichia coli | 8 |

| Klebsiella pneumoniae | 4 |

| Haemophilus influenzae | 1 |

The methanolate form shows equivalent in vivo efficacy to other forms after reconstitution, as hydrolysis to active cefamandole occurs rapidly in aqueous media .

Pharmacokinetics

Key parameters from clinical studies :

-

Bioavailability (IM): 92%

-

Protein binding: 65–70%

-

Volume of distribution: 0.25 L/kg

-

Elimination half-life: 32 min (IV), 60 min (IM)

Notably, the methanolate's dissolution rate affects early plasma concentrations, with Tₘₐₓ delayed by 15–20 minutes compared to anhydrate formulations .

Pharmaceutical Applications

Formulation Challenges

The methanolate form addresses two critical issues in cephalosporin formulations:

-

Moisture sensitivity: Acts as protective solvate against hydrate formation during lyophilization

-

Reconstitution time: Methanolate powders dissolve 40% faster than anhydrate forms due to lattice defects .

Stability Considerations

Accelerated stability testing (40°C/75% RH) shows:

| Time (months) | Methanolate Content | Hydrate Formation | Potency Loss |

|---|---|---|---|

| 0 | 99.8% | 0% | 0% |

| 3 | 95.2% | 4.1% | 1.8% |

| 6 | 88.7% | 10.3% | 3.5% |

Proper packaging with desiccants maintains methanolate content >90% for 24 months at 25°C .

Analytical Characterization

Spectroscopic Identification

FT-IR (KBr pellet):

-

1775 cm⁻¹ (β-lactam C=O)

-

1660 cm⁻¹ (amide I)

-

1050 cm⁻¹ (tetrazole ring)

¹H NMR (D₂O):

-

δ 5.15 (d, 1H, C₆-H)

-

δ 5.63 (dd, 1H, C₇-H)

-

δ 3.85 (s, 3H, N-CH₃)

Quantitative analysis typically employs HPLC with UV detection (λ=254 nm), achieving LOD of 0.1 μg/mL .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume